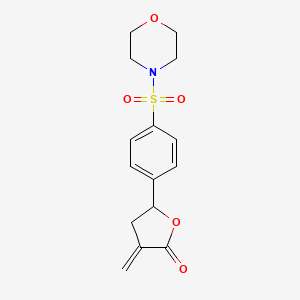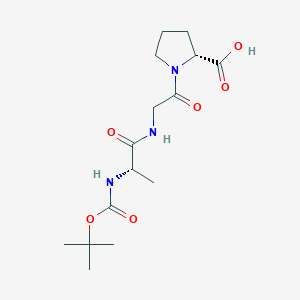
2-Phenylquinoline-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a phenyl group at the second position and a thiol group at the eighth position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-8-thiol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Phenylquinoline-8-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylquinoline-8-thiol involves its interaction with specific molecular targets and pathways:
Efflux Pump Inhibition: It inhibits bacterial efflux pumps, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy.
Antimicrobial Activity: It destabilizes bacterial cell membranes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-Phenylquinoline-8-thiol can be compared with other quinoline derivatives:
2-Phenylquinoline: Lacks the thiol group, which limits its reactivity and applications compared to this compound.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
Phenothiazine: A structurally similar compound with sulfur and nitrogen heteroatoms, widely used in medicinal chemistry and materials science.
Uniqueness: The presence of both the phenyl and thiol groups in this compound imparts unique chemical reactivity and a broad spectrum of applications, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
15759-12-3 |
|---|---|
Formule moléculaire |
C15H11NS |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-phenylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H |
Clé InChI |
JFEMPPJKKBHYRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


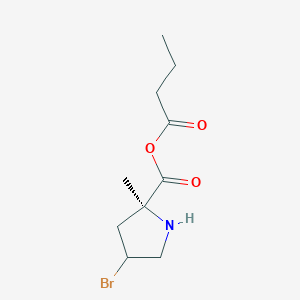
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)


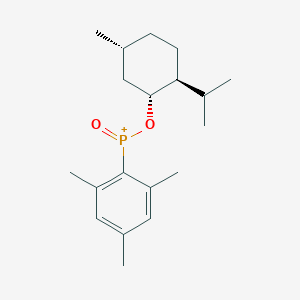

![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
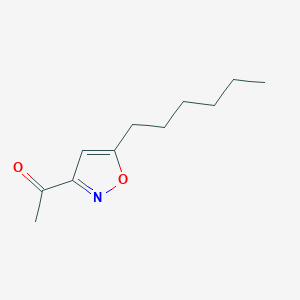
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
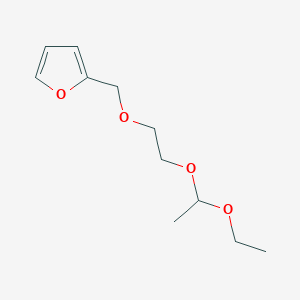
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
